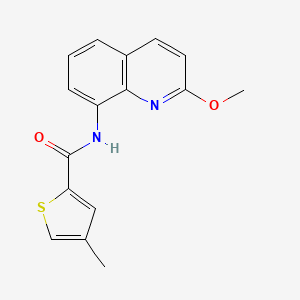

N-(2-methoxyquinolin-8-yl)-4-methylthiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-methoxyquinolin-8-yl)-4-methylthiophene-2-carboxamide” is a complex organic compound that contains a quinoline and thiophene moiety. Quinolines are aromatic compounds with two fused rings (a benzene ring and a pyridine ring), and they are often used in medicinal chemistry due to their pharmaceutical and biological activities . Thiophenes are five-membered aromatic rings containing four carbon atoms and a sulfur atom .

Molecular Structure Analysis

The molecular structure of the compound would likely be determined by 2-D NMR spectroscopy . The COSY (Correlation Spectroscopy) experiment is one of the most important experiments in 2-D NMR spectroscopy and is used for correlating the two spin systems of the quinoline rings and thus developing the connectivity of the hydrogen atoms .Aplicaciones Científicas De Investigación

Quinoline Derivatives as Antimicrobial Agents

A novel series of 8-methoxyquinoline-2-carboxamide compounds containing a 1,3,4-thiadiazole moiety have shown significant promise as antimicrobial agents. These compounds were designed and synthesized using an active substructure combination method. Their antibacterial activities were evaluated in vitro against a range of Gram-positive and Gram-negative bacteria, with several compounds displaying moderate to good efficacy compared to the reference drug Chloromycin. This research opens up new avenues for the development of quinoline-based antimicrobial agents, potentially offering new treatments for bacterial infections (Qu et al., 2018).

Antiparasitic Activities of Lepidines

Lepidines, which are 6-methoxy-4-methyl-8-aminoquinoline derivatives, have demonstrated significant antiparasitic activity in a hamster-Leishmania donovani model. Some lepidines were found to be considerably more effective than the standard treatment, meglumine antimoniate (Glucantime), highlighting their potential as powerful antiparasitic agents. This discovery could lead to more effective treatments for parasitic diseases, improving patient outcomes and offering new hope for those affected by such infections (Kinnamon et al., 1978).

Photostability of Fluoroquinolones

The photostability and biological activity of fluoroquinolones, particularly those substituted at the 8 position, have been a subject of interest. A study on Q-35, a fluoroquinolone with a methoxy group at the 8 position, showed no spectral change or degradation upon UVA irradiation. This contrasts with fluoroquinolones lacking this substitution, which exhibited decreased antibacterial activities and increased cytotoxicities upon UV exposure. This research underscores the importance of the 8-methoxy group in enhancing the stability of fluoroquinolones against UV irradiation, which is crucial for maintaining their efficacy and safety (Matsumoto et al., 1992).

Mecanismo De Acción

Target of Action

Quinoline derivatives have been shown to exhibit selectivity in binding to theestrogen receptor β (ER β) . This receptor plays a crucial role in the development, maintenance, and function of the mammalian reproductive system, as well as in non-sexual tissues .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, possibly through a binding mechanism, leading to changes in the target’s function .

Biochemical Pathways

The interaction of quinoline derivatives with the estrogen receptor β (er β) suggests that it may influence pathways related to the reproductive system .

Result of Action

The interaction with the estrogen receptor β (er β) suggests potential effects on the reproductive system .

Propiedades

IUPAC Name |

N-(2-methoxyquinolin-8-yl)-4-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-10-8-13(21-9-10)16(19)17-12-5-3-4-11-6-7-14(20-2)18-15(11)12/h3-9H,1-2H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUVXUVIHQAWCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2405222.png)

![N-[2-(4-chlorophenyl)-2-oxoethyl]-N'-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfamide](/img/structure/B2405223.png)

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2405225.png)

![7-[6-(4-benzylpiperazin-1-yl)-6-oxohexyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2405226.png)

![4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine](/img/structure/B2405230.png)

![2-Chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]propanamide](/img/structure/B2405233.png)

![2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide](/img/structure/B2405235.png)

![N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2405236.png)

![3-[(4-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B2405237.png)

![2-chloro-N-[2-(cyclohexen-1-yl)ethylcarbamoyl]acetamide](/img/structure/B2405242.png)